Bismuth tribenzoate

Solid-state chemistry Pharmaceutical polymorph screening Bioavailability prediction

Bismuth tribenzoate [Bi(C₆H₅COO)₃, CAS 29909-60-2] is an organobismuth(III) carboxylate active pharmaceutical ingredient (API) recognized for its anti-infective properties. Unlike simpler inorganic bismuth salts, this compound exhibits a complex solid-state chemistry characterized by distinct polymorphic forms: a low-density polymeric α-phase and a higher-density molecular β-phase.

Molecular Formula C21H15BiO6
Molecular Weight 572.3 g/mol
CAS No. 29909-60-2
Cat. No. B8682201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuth tribenzoate
CAS29909-60-2
Molecular FormulaC21H15BiO6
Molecular Weight572.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Bi+3]
InChIInChI=1S/3C7H6O2.Bi/c3*8-7(9)6-4-2-1-3-5-6;/h3*1-5H,(H,8,9);/q;;;+3/p-3
InChIKeyIZRTVYMPRPTBAI-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bismuth Tribenzoate (CAS 29909-60-2) Procurement: Solid-State Identity and Polymorph-Dependent Specifications


Bismuth tribenzoate [Bi(C₆H₅COO)₃, CAS 29909-60-2] is an organobismuth(III) carboxylate active pharmaceutical ingredient (API) recognized for its anti-infective properties [1]. Unlike simpler inorganic bismuth salts, this compound exhibits a complex solid-state chemistry characterized by distinct polymorphic forms: a low-density polymeric α-phase and a higher-density molecular β-phase [1]. This structural duality, defined by the benzoate ligand coordination, directly influences critical material properties such as density, dissolution kinetics, and thermal behavior, making precise polymorph identification essential for reproducible research and formulation development [1][2].

Bismuth Tribenzoate Procurement: Why In-Class Bismuth Carboxylates Cannot Be Interchanged


In the procurement of bismuth-based APIs, generic substitution is problematic due to the profound impact of the anionic ligand on solid-state architecture and performance. Bismuth tribenzoate is structurally distinct from common analogs like bismuth subsalicylate or colloidal bismuth subcitrate. It forms a unique polymeric chain via bridging benzoate ligands in its α-phase, as detailed by Rae et al. (1998) [1], and a discrete molecular structure in its β-phase [2]. This contrasts sharply with the layered structure of bismuth subsalicylate. These structural differences lead to divergent thermal decomposition pathways [1] and dissolution kinetics [2], meaning bio-performance and processability are not transferable between these 'in-class' compounds.

Bismuth Tribenzoate (CAS 29909-60-2): Quantitative Differentiation Evidence Against Comparators


Polymorph-Dependent Crystal Density: β-Phase vs. α-Phase of Bismuth Tribenzoate

Bismuth tribenzoate exists in two distinct polymorphs with measurable structural differences. The β-polymorph, a molecular solid with trigonal R3 symmetry, exhibits a calculated density (Dx) of 2.098 Mg m⁻³, which is 1.05 times denser than the previously known polymeric α-polymorph [1]. This structural divergence is predicted to result in different dissolution kinetics and oral bioavailability, making polymorph selection a critical procurement parameter for formulation scientists [1].

Solid-state chemistry Pharmaceutical polymorph screening Bioavailability prediction

Calculated Lipophilicity: Bismuth Tribenzoate vs. Bismuth Subsalicylate

The calculated partition coefficient (LogP) of bismuth tribenzoate is 0.1503 [1], indicating slightly higher lipophilicity compared to the clinically prevalent bismuth subsalicylate, which has a reported LogP of 0.11 at 25°C . This difference arises from the replacement of a hydrophilic hydroxyl group on the salicylate ring with a simple benzoate moiety, which can enhance membrane permeability.

Drug design ADME prediction Organometallic chemistry

Comparative Thermal Decomposition Pathway of Bismuth Carboxylates

A foundational thermogravimetric and differential thermal analysis study directly compared the decomposition mechanisms of ten bismuth(III) salts, including bismuth tribenzoate (listed as 'benzoate'), bismuth subsalicylate, and bismuth subgallate [1]. The study confirms that the decomposition mechanism is highly dependent on the specific carboxylate ligand. This allows purchasers to select bismuth tribenzoate for applications requiring a thermal decomposition profile distinctly different from that of salicylate or gallate analogs, avoiding overlap with more common clinical compounds.

Thermal analysis Excipient compatibility Stability studies

Bismuth Tribenzoate (29909-60-2): Evidence-Backed Research and Industrial Application Scenarios


Polymorph-Specific Formulation and Bioavailability Screening

Given the 1.05-fold density difference between the β and α polymorphs [1], bismuth tribenzoate is uniquely suited as a model compound for studying the impact of crystal packing on dissolution kinetics. Researchers can use controlled batches of the β-polymorph to systematically investigate the relationship between solid-state form and oral bioavailability, a differentiation not achievable with bismuth compounds that do not exhibit such distinct, well-characterized polymorphism [1].

Lipophilicity-Driven SAR Studies for Anti-Infective Bismuth Agents

With a calculated LogP of 0.1503, which is higher than that of bismuth subsalicylate (LogP 0.11) , this compound serves as a strategic tool in structure-activity relationship (SAR) programs. It enables medicinal chemists to probe the effect of incremental lipophilicity changes on anti-Helicobacter pylori activity and cellular uptake, directly addressing a key structural variable in organobismuth drug design .

Thermal Stability and High-Temperature Processing Method Development

The uniquely characterized thermal decomposition pathway of bismuth tribenzoate, distinct from that of bismuth subsalicylate or subgallate, makes it a critical reference material for developing high-temperature pharmaceutical processes like hot melt extrusion [2]. Its specific decomposition fingerprint allows formulators to rationally select processing parameters that avoid thermal degradation of the API, a key requirement for novel solid dosage forms [2].

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